molecular formula C13H12BrNO3 B11805351 Methyl 3-(7-bromo-4-oxoquinolin-1(4H)-yl)propanoate

Methyl 3-(7-bromo-4-oxoquinolin-1(4H)-yl)propanoate

Cat. No.: B11805351
M. Wt: 310.14 g/mol
InChI Key: BDTRIJBWSICABH-UHFFFAOYSA-N
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Description

Methyl 3-(7-bromo-4-oxoquinolin-1(4H)-yl)propanoate is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(7-bromo-4-oxoquinolin-1(4H)-yl)propanoate typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Esterification: The final step involves the esterification of the quinoline derivative with propanoic acid or its derivatives in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination and esterification processes, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(7-bromo-4-oxoquinolin-1(4H)-yl)propanoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl group in the quinoline ring can be reduced to form alcohols.

    Oxidation Reactions: The compound can undergo oxidation to form quinoline N-oxides.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Major Products

    Substitution: Formation of substituted quinoline derivatives.

    Reduction: Formation of alcohol derivatives.

    Oxidation: Formation of quinoline N-oxides.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-(7-bromo-4-oxoquinolin-1(4H)-yl)propanoate would depend on its specific biological target. Generally, quinoline derivatives can interact with various enzymes and receptors, affecting cellular pathways and processes. The bromine atom and ester group may influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(4-oxoquinolin-1(4H)-yl)propanoate: Lacks the bromine atom, which may affect its reactivity and biological activity.

    7-Bromoquinoline: Lacks the ester group, which may influence its solubility and pharmacokinetics.

    Quinoline-4-carboxylic acid: Lacks both the bromine atom and ester group, which may result in different chemical and biological properties.

Uniqueness

Methyl 3-(7-bromo-4-oxoquinolin-1(4H)-yl)propanoate is unique due to the presence of both the bromine atom and the ester group, which can influence its chemical reactivity and potential biological activities.

Biological Activity

Methyl 3-(7-bromo-4-oxoquinolin-1(4H)-yl)propanoate is a quinolone derivative notable for its potential biological activities. This compound features a bromine atom at the 7-position of the quinoline ring and an ester functional group derived from propanoic acid, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.

Structural Characteristics

The structural uniqueness of this compound contributes to its biological activity. The presence of the bromine atom enhances lipophilicity, potentially improving interaction with biological targets compared to other halogenated quinolones.

Compound Name Structure Features Biological Activity
Methyl 3-(6-methyl-4-oxoquinolin-1(4H)-yl)propanoateMethyl group at position 6Antimicrobial
Methyl 3-(7-chloro-4-oxoquinolin-1(4H)-yl)propanoateChlorine instead of bromine at position 7Anticancer
Methyl 3-(6-fluoroquinolin-4(1H)-one)Fluorine substitution at position 6Antiviral
Methyl 3-(8-hydroxyquinoline)Hydroxyl group at position 8Antioxidant

Antimicrobial Activity

Quinolone derivatives have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The mechanism often involves inhibition of DNA gyrase or topoisomerase IV, enzymes critical for bacterial DNA replication and transcription.

A study highlighted the compound's effectiveness against resistant strains of bacteria, suggesting a potential role in combating antibiotic resistance. The structural modifications in this compound could enhance its binding affinity to bacterial targets, thus improving its efficacy as an antimicrobial agent .

Anticancer Activity

This compound has also shown promise in cancer research. Quinoline derivatives are known for their ability to induce apoptosis in cancer cells through various mechanisms, including oxidative stress and disruption of cellular signaling pathways.

In vitro studies demonstrated that this compound could inhibit the proliferation of several cancer cell lines, including human breast adenocarcinoma (MCF-7) and human melanoma (A375). The mode of action appears to involve lipid peroxidation-mediated autophagic cell death, which is a promising pathway for anticancer drug development .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of this compound against standard bacterial strains. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of commonly used antibiotics, suggesting potential as a novel antimicrobial agent.
  • Anticancer Mechanism : Research involving trimethyltin(IV) complexes with quinolone derivatives revealed that this compound could enhance the anticancer effects through improved cellular uptake and increased oxidative stress in cancer cells .

Properties

Molecular Formula

C13H12BrNO3

Molecular Weight

310.14 g/mol

IUPAC Name

methyl 3-(7-bromo-4-oxoquinolin-1-yl)propanoate

InChI

InChI=1S/C13H12BrNO3/c1-18-13(17)5-7-15-6-4-12(16)10-3-2-9(14)8-11(10)15/h2-4,6,8H,5,7H2,1H3

InChI Key

BDTRIJBWSICABH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCN1C=CC(=O)C2=C1C=C(C=C2)Br

Origin of Product

United States

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